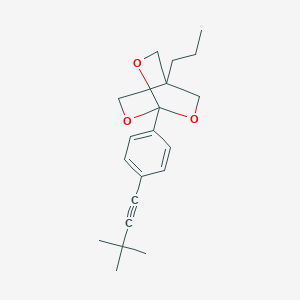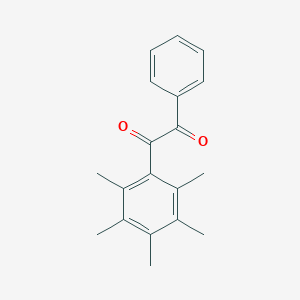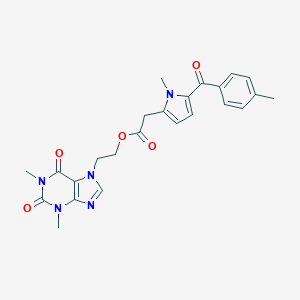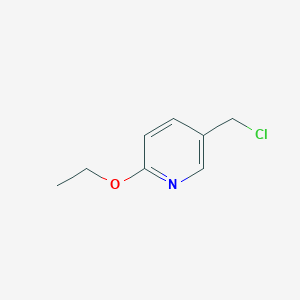
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl- is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly known as DBO-PROT and has been found to have various biochemical and physiological effects.
Scientific Research Applications
DBO-PROT has been extensively researched for its potential applications in scientific research. It has been found to have various biological activities, including antitumor, antiviral, and antibacterial properties. DBO-PROT has also been found to be a potent inhibitor of the enzyme human immunodeficiency virus type-1 (HIV-1) integrase, which is essential for the replication of the virus.
Mechanism of Action
The mechanism of action of DBO-PROT involves the inhibition of the HIV-1 integrase enzyme. This enzyme is responsible for the integration of the viral DNA into the host cell's genome, which is essential for the replication of the virus. DBO-PROT binds to the active site of the integrase enzyme, preventing the integration of the viral DNA into the host cell's genome.
Biochemical and Physiological Effects:
DBO-PROT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DBO-PROT has also been found to have antiviral activity against HIV-1, herpes simplex virus type 1 (HSV-1), and hepatitis B virus (HBV). Additionally, DBO-PROT has been found to have antibacterial activity against various Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
DBO-PROT has several advantages for lab experiments. It is a potent inhibitor of the HIV-1 integrase enzyme, making it an excellent tool for studying the replication of the virus. DBO-PROT has also been found to have antitumor, antiviral, and antibacterial properties, making it a versatile compound for various biological studies. However, the limitations of DBO-PROT include its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the research of DBO-PROT. One potential direction is to investigate its potential as a therapeutic agent for the treatment of HIV-1 and other viral infections. Another potential direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of DBO-PROT and to optimize its synthesis method to improve its yield and solubility.
Conclusion:
In conclusion, DBO-PROT is a chemical compound that has been extensively researched for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including antitumor, antiviral, and antibacterial properties. DBO-PROT is a potent inhibitor of the HIV-1 integrase enzyme, making it an excellent tool for studying the replication of the virus. Future research is needed to understand the full potential of DBO-PROT as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of DBO-PROT involves the reaction of 4-(3,3-dimethyl-1-butynyl)phenyl magnesium bromide with 1,4-dibromobutane. The resulting compound is then treated with potassium carbonate to obtain DBO-PROT. The yield of this synthesis method is reported to be around 60%.
properties
CAS RN |
108613-94-1 |
|---|---|
Product Name |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl)-4-propyl- |
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[4-(3,3-dimethylbut-1-ynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H26O3/c1-5-11-19-13-21-20(22-14-19,23-15-19)17-8-6-16(7-9-17)10-12-18(2,3)4/h6-9H,5,11,13-15H2,1-4H3 |
InChI Key |
GJWLNQKYDPWQPK-UHFFFAOYSA-N |
SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC(C)(C)C |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC(C)(C)C |
Other CAS RN |
108613-94-1 |
synonyms |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(3,3-dimethyl-1-butynyl)phenyl) -4-propyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)












